

An In-depth Technical Guide to Davercin (CAS Number: 55224-05-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Davercin*

Cat. No.: *B8055496*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, with the CAS number 55224-05-0, is a semi-synthetic macrolide antibiotic. Chemically, it is identified as erythromycin A cyclic 11,12-carbonate. This modification of the erythromycin A scaffold, through the formation of a cyclic carbonate ester at the 11 and 12 hydroxyl groups, results in a compound with enhanced physicochemical and pharmacological properties compared to its parent molecule. This guide provides a comprehensive overview of the available scientific data on **Davercin**, focusing on its chemical properties, mechanism of action, antibacterial activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

The introduction of the cyclic carbonate group significantly alters the lipophilicity of the erythromycin core, which is believed to contribute to its improved tissue penetration.^{[1][2]}

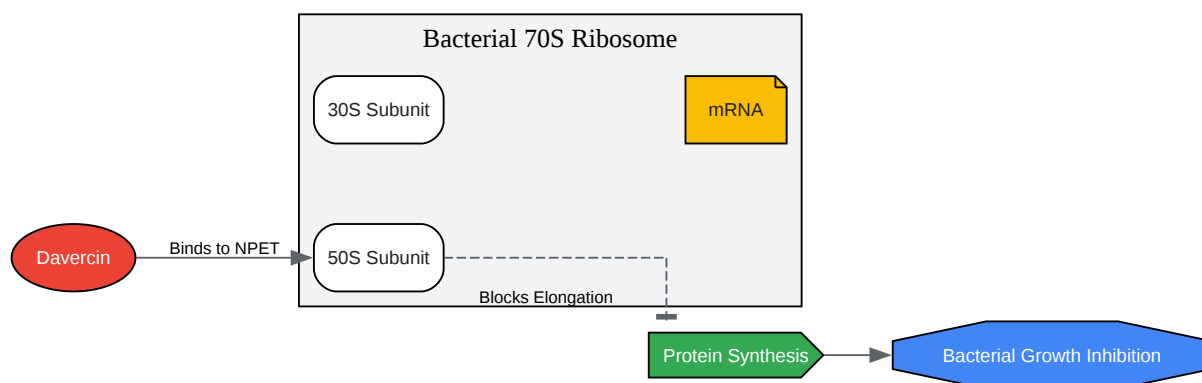
Table 1: Physicochemical Properties of **Davercin**

Property	Value	Source(s)
CAS Number	55224-05-0	[3]
Molecular Formula	C38H65NO14	[3]
Molecular Weight	759.93 g/mol	[3]
Appearance	White solid	-
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[4]
Melting Point	>135°C (decomposes)	-
λ_{max}	205 nm	[5]

Mechanism of Action

Like other macrolide antibiotics, **Davercin** exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][5] The primary target is the 50S ribosomal subunit.

Davercin binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[6] This binding sterically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein elongation. The interaction is highly specific to bacterial ribosomes, ensuring minimal interference with eukaryotic protein synthesis.



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Figure 1: Simplified signaling pathway of **Davercin**'s mechanism of action.

Antibacterial Activity

Davercin exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria.[5] It has demonstrated increased in vitro activity against certain pathogens, such as *Streptococcus pneumoniae*, when compared to erythromycin.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 2: In Vitro Antibacterial Activity of **Davercin** (MICs)

Bacterial Species	Strain	MIC (µg/mL)	Source(s)
Streptococcus pneumoniae	Clinically isolated strains	Reported to have equal or twice the activity of clarithromycin and azithromycin	[2]
Haemophilus influenzae	-	Reported to have a clear advantage over clarithromycin and azithromycin	[2]
Gram-positive & Gram-negative bacteria	Various	0.02 - 50	[5]

Note: Specific MIC values for **Davercin** against a comprehensive panel of bacteria are not widely available in the public domain. The data presented reflects comparative or ranged information.

Pharmacokinetics

The chemical modification in **Davercin** leads to improved pharmacokinetic properties compared to erythromycin, including better penetration into tissues.[1][2] A study in patients with lung cancer demonstrated better penetration and higher concentrations of **Davercin** in pulmonary tissue compared to erythromycin.[7]

Table 3: Pharmacokinetic Parameters of **Davercin**

Parameter	Animal Model	Value	Source(s)
Tissue Penetration	Human (Lung Tissue)	Higher concentration than erythromycin	[7]
Toxicity (LD50)	Mice	4.05 g/kg	[5]
Toxicity (LD50)	Rats	5.9 g/kg	[5]

Note: Detailed pharmacokinetic parameters such as C_{max}, T_{max}, half-life, and bioavailability for **Davercin** are not readily available in the reviewed literature. The table reflects the available comparative and toxicity data.

Experimental Protocols

Synthesis of Davercin (Erythromycin A Cyclic 11,12-Carbonate)

This protocol is based on the reaction of erythromycin A with ethylene carbonate.

Materials:

- Erythromycin A
- Ethylene carbonate
- Potassium carbonate (catalyst) or Cesium carbonate
- Toluene or Diisopropyl ether (solvent)
- Water
- Glass reactor with a mechanical stirrer
- Filtration apparatus
- Drying oven

Procedure:

- In a glass reactor, dissolve Erythromycin A in the chosen solvent (e.g., toluene or diisopropyl ether).
- Add ethylene carbonate and the catalyst (potassium carbonate or cesium carbonate) to the solution.
- Stir the mixture at room temperature for an extended period (e.g., 20 hours).

- After the reaction is complete, remove the solid catalyst by filtration.
- If toluene was used as the solvent, it can be removed under reduced pressure.
- Precipitate the product (**Davercin**) by adding water to the organic solution.
- Collect the precipitated crystals by filtration.
- Wash the crystals with water.
- Dry the final product in an oven at a suitable temperature (e.g., 50°C).



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Figure 2: Workflow for the synthesis of **Davercin**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Davercin** against various bacterial strains can be determined using the broth microdilution method.

Materials:

- **Davercin** stock solution
- Bacterial strains of interest (e.g., *S. pneumoniae*, *S. aureus*, *H. influenzae*)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a serial two-fold dilution of **Davercin** in CAMHB in a 96-well plate.
- Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the wells).
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
- Determine the MIC by visual inspection as the lowest concentration of **Davercin** that completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of **Davercin** in a rat model.

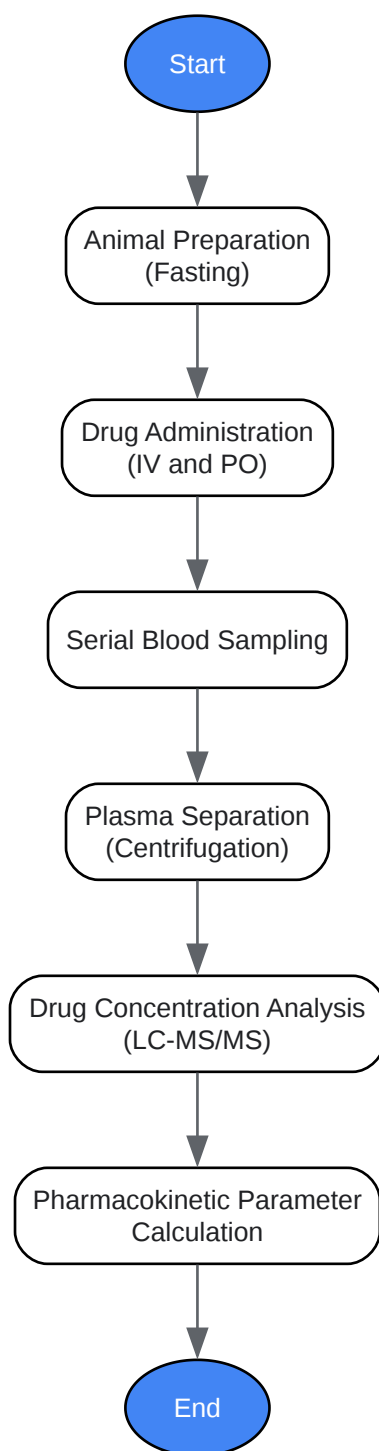
Materials:

- **Davercin** formulation for oral and intravenous administration
- Sprague-Dawley rats
- Animal restraining devices
- Syringes and needles
- Blood collection tubes (e.g., with anticoagulant)
- Centrifuge
- Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

- Fast the rats overnight prior to drug administration.

- Administer a single dose of **Davercin** to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or jugular vein).
- Process the blood samples to obtain plasma by centrifugation.
- Analyze the plasma samples to determine the concentration of **Davercin** at each time point using a validated analytical method.
- Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.



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Figure 3: General workflow for an in vivo pharmacokinetic study.

Conclusion

Davercin (erythromycin A cyclic 11,12-carbonate) is a promising semi-synthetic macrolide with enhanced antibacterial activity and improved pharmacokinetic properties compared to erythromycin. Its mechanism of action via inhibition of bacterial protein synthesis is well-understood. While qualitative and comparative data highlight its potential, there is a notable lack of publicly available, detailed quantitative data, particularly regarding specific MIC values against a broad range of pathogens and comprehensive pharmacokinetic profiles. Further research and publication of such data would be invaluable for the scientific and drug development communities to fully assess the clinical potential of **Davercin**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Davercin (CAS Number: 55224-05-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055496#davercin-cas-number-55224-05-0-scientific-data]

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